3-Fluoro-4-(methylthio)benzamide
Description
Contextualization within Benzamide (B126) Chemistry and its Structural Significance
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science. ontosight.ainih.gov Benzamide and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, analgesic, and anticancer properties. nih.gov The versatility of the benzamide scaffold allows for the introduction of various substituents, which can significantly modulate the compound's physical, chemical, and biological properties. ontosight.ai This adaptability has led to the development of numerous benzamide-containing therapeutic agents. medchemexpress.com
3-Fluoro-4-(methylthio)benzamide is a specific iteration of this important class of molecules. bldpharm.com Its chemical identity is defined by the core benzamide structure, with the addition of a fluorine atom at the third position and a methylthio group at the fourth position of the benzene ring. chemspider.com This precise substitution pattern distinguishes it from other benzamides and imparts a unique set of properties that are the subject of research.
Interactive Table: Properties of this compound
Research Importance of Fluorine and Methylthio Substituents in Aromatic Amides
The specific substituents on the aromatic ring of this compound are not arbitrary; they are chosen for the distinct chemical and physical properties they confer. The strategic incorporation of fluorine and methylthio groups is a common and powerful strategy in modern drug design and materials science. nih.govnih.gov
The Role of the Fluorine Substituent
The introduction of fluorine into organic molecules has a profound impact on their properties. nih.govnih.govvictoria.ac.nz Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of a molecule. nih.gov This can lead to enhanced metabolic stability, as the carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. wikipedia.org Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. wikipedia.orgbenthamscience.com In some cases, fluorine substitution has been shown to increase the binding affinity of a drug candidate to its target protein. nih.gov The small size of the fluorine atom means that it can often be incorporated without causing significant steric hindrance. benthamscience.com
The Role of the Methylthio Substituent
The methylthio group (-SCH3) also plays a crucial role in modifying the properties of aromatic compounds. ontosight.ai It can influence the electronic properties of the benzene ring, and its presence can impact how the molecule interacts with biological targets. ontosight.ai The methylthio group can also be a site for metabolic activity, which can be an important consideration in drug development. nih.gov Research has shown that the methylthio group can contribute to the biological potency of a compound. ontosight.ai
The combination of both a fluorine atom and a methylthio group on a benzamide scaffold, as seen in this compound, presents a unique set of chemical characteristics. The interplay between the electron-withdrawing nature of the fluorine and the properties of the methylthio group creates a molecule with a distinct electronic and steric profile, making it a valuable subject for further investigation in various fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNOS/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKRQQWAYVQCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302912 | |
| Record name | 3-Fluoro-4-(methylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-81-9 | |
| Record name | 3-Fluoro-4-(methylthio)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(methylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Fluoro 4 Methylthio Benzamide and Analogues
Established Synthetic Routes for Benzamide (B126) Derivatives
The synthesis of benzamide derivatives is a cornerstone of organic and medicinal chemistry, owing to the prevalence of the amide functional group in pharmaceuticals and biologically active compounds. Traditional and modern methods offer a variety of pathways to these essential molecules.
Amide Bond Formation Reactions
The formation of an amide bond is one of the most frequently performed reactions in organic synthesis. The most conventional approach involves the coupling of a carboxylic acid with an amine. This process typically requires the "activation" of the carboxylic acid to enhance its reactivity toward the amine nucleophile.
Common methods for activating the carboxylic acid include:
Conversion to Acid Chlorides: A classic and effective method involves treating the corresponding benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive benzoyl chloride. This intermediate readily reacts with an amine to yield the desired benzamide.
Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. These reagents activate the carboxylic acid in situ.
Direct Condensation: Some methods allow for the direct condensation of carboxylic acids and amines without the need for stoichiometric activating agents, often employing catalysts or dehydrating conditions. For instance, a green and efficient method utilizes a reusable solid acid catalyst (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation to produce benzamides in high yields. Another approach involves heating a carboxylic acid with urea, which can act as the ammonia (B1221849) source, sometimes with a catalyst like boric acid.
A summary of common amide formation strategies is presented below.
| Method | Reagents/Conditions | Key Features | Reference |
| Acid Chloride Route | Carboxylic acid, SOCl₂ or (COCl)₂, Amine | High reactivity, often high yield. | |
| Direct Condensation | Carboxylic acid, Amine, Diatomite earth@IL/ZrCl₄, Ultrasound | Green, rapid, high efficiency, reusable catalyst. | |
| Urea-Based Synthesis | Carboxylic acid, Urea, Boric acid (catalyst), Heat (180°C) | Uses inexpensive reagents, provides moderate to good yields. | |
| Activated Ester Method | Carboxylic acid, N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA), Amine | Efficient and environmentally friendly pathway. |
Strategies for Aromatic Functionalization with Fluoro and Methylthio Groups
The specific substitution pattern of 3-Fluoro-4-(methylthio)benzamide requires careful strategic planning for the introduction of the fluorine and methylthio groups onto the benzene (B151609) ring. Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing arenes, but achieving specific regioselectivity in multi-substituted systems can be challenging.
Fluorine Installation: Introducing fluorine can be accomplished through various methods. Late-stage fluorination using electrophilic fluorinating reagents is a modern approach. Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated precursor (e.g., containing a nitro or other strong electron-withdrawing group) with a fluoride (B91410) source is a viable pathway. Diazotization of an amino group to form a diazonium salt, followed by a Schiemann reaction (using HBF₄) or related transformation, is a classic and reliable method for introducing fluorine.
Methylthio Group Installation: The methylthio (-SMe) group is often introduced via nucleophilic substitution. This can involve reacting a suitable electrophile, such as an aryl halide, with a methylthiolate salt (e.g., sodium thiomethoxide). For example, the synthesis of 3-(methylthio)benzoic acid can be achieved by methylating 3-mercaptobenzoic acid with methyl iodide in the presence of a base. Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for forming C-S bonds, and these methods often tolerate a wide range of functional groups, including fluorine.
A plausible strategy for constructing the 3-fluoro-4-(methylthio) pattern could involve starting with a precursor that already contains one of the groups and then introducing the second. For instance, starting with a 3-fluoro-4-substituted precursor allows for the conversion of the second substituent into the methylthio group.
Synthesis of Key Precursors Relevant to this compound
A potential synthetic route to 3-fluoro-4-(methylthio)benzoic acid could proceed as follows:
Grignard Reaction: Start with a halogenated precursor like 2-fluoro-4-bromotoluene. Formation of a Grignard reagent by reacting with magnesium, followed by quenching with carbon dioxide (CO₂), would yield 3-fluoro-4-methylbenzoic acid.
Benzylic Bromination: The methyl group of 3-fluoro-4-methylbenzoic acid (or its ester derivative to protect the acidic proton) could undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to form 3-fluoro-4-(bromomethyl)benzoic acid.
Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile. Reaction with sodium thiomethoxide (
Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 3 Fluoro 4 Methylthio Benzamide
Vibrational Spectroscopy Investigations
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For 3-Fluoro-4-(methylthio)benzamide, the FTIR spectrum is expected to exhibit characteristic absorption bands for the amide, aromatic, and methylthio functional groups.
Key vibrational modes anticipated in the FTIR spectrum include the symmetric and asymmetric stretching vibrations of the N-H bonds of the primary amide, typically observed in the range of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide group is a strong and prominent band, usually appearing between 1630 and 1695 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is anticipated to produce a strong absorption in the 1000-1400 cm⁻¹ range. The C-S stretching vibration of the methylthio group is generally weaker and appears in the 600-800 cm⁻¹ region.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretching (asymmetric) | 3350 - 3500 |
| N-H Stretching (symmetric) | 3150 - 3300 |
| Aromatic C-H Stretching | 3000 - 3100 |
| C=O Stretching | 1630 - 1695 |
| Aromatic C=C Stretching | 1450 - 1600 |
| C-F Stretching | 1000 - 1400 |
| C-S Stretching | 600 - 800 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric stretching of the C-S bond in the methylthio group, which may be weak in the FTIR spectrum, can often be more readily observed in the Raman spectrum. The C=O stretching vibration will also be present, although its intensity can vary. The symmetrical vibrations of the benzene ring are typically strong in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons.
The protons of the amide group (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent. The methyl protons (-SCH₃) will likely appear as a sharp singlet, typically in the upfield region of the aromatic signals. The aromatic region will display a more complex pattern due to the substitution on the benzene ring. The fluorine atom and the methylthio group will influence the chemical shifts of the adjacent aromatic protons. Furthermore, the fluorine atom will cause splitting of the signals of nearby protons (H-F coupling). The proton at C2 will likely be a doublet of doublets due to coupling with the fluorine at C3 and the proton at C6. The proton at C5 will also be influenced by the adjacent fluorine and the proton at C6, likely resulting in a doublet. The proton at C6 will be split by the protons at C2 and C5.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CONH₂ | Variable (broad singlet) | bs |
| -SCH₃ | ~2.5 | s |
| Aromatic H (H-2) | 7.5 - 7.8 | dd |
| Aromatic H (H-5) | 7.2 - 7.4 | d |
| Aromatic H (H-6) | 7.6 - 7.9 | m |
*s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, bs = broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 175 |
| C-1 (ipso-CONH₂) | 130 - 140 |
| C-2 | 115 - 125 (doublet due to C-F coupling) |
| C-3 (C-F) | 155 - 165 (large doublet due to C-F coupling) |
| C-4 (C-SCH₃) | 140 - 150 (doublet due to C-F coupling) |
| C-5 | 125 - 135 |
| C-6 | 120 - 130 |
| -SCH₃ | 15 - 25 |
Advanced NMR Techniques for Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For example, the signals for the aromatic C-H carbons can be definitively assigned by correlating them to their attached protons.
By combining the information from these advanced NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved, thus fully elucidating its molecular structure in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption characteristics of this compound, studied through Ultraviolet-Visible (UV-Vis) spectroscopy, are primarily governed by the electronic transitions within the benzamide (B126) chromophore, which is modified by the fluorine and methylthio substituents. The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules like benzamide derivatives, these transitions typically involve π, σ, and n (non-bonding) electrons. shu.ac.uk
The most significant electronic transitions for aromatic compounds like benzamide occur in the 200-400 nm range and are typically π → π* and n → π* transitions. shu.ac.uklibretexts.org The benzamide molecule itself exhibits intense absorption resulting from allowed π → π* transitions. researchgate.net For instance, studies on benzamide and its halogenated derivatives show that the absorption band observed around 260-270 nm is due to the S₀ → S₂ (ππ*) transition. researchgate.net
The introduction of substituents onto the benzene ring alters the energy levels of the molecular orbitals and thus affects the wavelength and intensity of absorption bands.
π → π Transitions:* These are high-energy, high-intensity transitions associated with the aromatic π-system. The presence of substituents like the fluorine atom and the methylthio group, both of which have lone pairs of electrons, can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen of the amide group, or the sulfur of the methylthio group) to an anti-bonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions. shu.ac.uk The polarity of the solvent can influence these transitions; for example, n → π* transitions often experience a hypsochromic shift (blue shift, to shorter wavelengths) in polar solvents. shu.ac.uk
For this compound, the UV-Vis spectrum is expected to show characteristic bands corresponding to these transitions, with their exact positions and intensities modulated by the combined electronic effects of the fluoro and methylthio groups on the benzoyl chromophore.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is established as C₈H₈FNOS.
The theoretical exact mass (monoisotopic mass) for this formula can be calculated by summing the masses of the most abundant isotopes of its constituent atoms:
Carbon (¹²C): 12.000000 u
Hydrogen (¹H): 1.007825 u
Fluorine (¹⁹F): 18.998403 u
Nitrogen (¹⁴N): 14.003074 u
Oxygen (¹⁶O): 15.994915 u
Sulfur (³²S): 31.972071 u
Based on these values, the calculated theoretical exact mass for the neutral molecule [M] of this compound (C₈H₈FNOS) is 185.0314 u.
In a typical HRMS experiment, the compound would be ionized (e.g., by electrospray ionization, ESI) to form a protonated molecule [M+H]⁺ or other adducts. The instrument then measures the mass-to-charge ratio (m/z) of this ion with very high precision, typically to within a few parts per million (ppm). The experimentally measured m/z value is then compared to the theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the proposed molecular formula, confirming the compound's elemental composition and distinguishing it from other potential compounds with the same nominal mass.
Single Crystal X-ray Diffraction (XRD) for Solid-State Structure of Analogues
While the specific crystal structure of this compound is not publicly available, analysis of closely related fluorinated benzamide analogues provides significant insight into the expected solid-state conformation, intermolecular interactions, and crystal packing. The substitution of hydrogen with fluorine is known to influence crystal packing and can even suppress disorder sometimes observed in benzamide crystals. nih.govacs.orgosti.gov
The crystal structures of various fluorinated benzamides have been determined, revealing common packing motifs and structural features. For example, the analysis of N-(2,3-Difluorophenyl)-2-fluorobenzamide, a tri-fluorinated analogue, provides representative crystallographic data. mdpi.comdcu.ie Such studies are crucial for understanding how fluorine substitution impacts molecular conformation and supramolecular assembly.
Below is a table with representative crystallographic data for an analogue, N-(2,3-Difluorophenyl)-2-fluorobenzamide.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈F₃NO |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 4.7898(4) |
| b (Å) | 7.4877(6) |
| c (Å) | 15.2285(13) |
| α (°) | 90 |
| β (°) | 96.196(3) |
| γ (°) | 90 |
| Volume (ų) | 543.19(8) |
| Z (molecules/unit cell) | 2 |
Data sourced from the structural analysis of N-(2,3-Difluorophenyl)-2-fluorobenzamide. mdpi.comdcu.iedcu.ie
In this analogue, the two aromatic rings are nearly co-planar, while the central amide group is twisted out of these planes, a common conformational feature in benzamides that facilitates intermolecular hydrogen bonding. mdpi.comdcu.ie
N—H⋯O Hydrogen Bonding: The most robust and directional interaction in benzamide analogues is the hydrogen bond between the amide N—H donor and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. This interaction typically leads to the formation of well-defined supramolecular synthons. In many benzamide structures, these N—H⋯O bonds link molecules into inversion dimers, forming R₂²(8) graph-set motifs, or into one-dimensional chains (catenemers). nih.gov For instance, in N-(2,3-Difluorophenyl)-2-fluorobenzamide, amide-amide interactions link molecules into 1D chains along the crystallographic a-axis. mdpi.comdcu.ie
Weaker Interactions: In addition to the primary amide hydrogen bonds, the crystal packing is consolidated by a variety of weaker interactions.
C—H⋯O and C—H⋯F Interactions: Weak hydrogen bonds involving aromatic C—H groups as donors and carbonyl oxygen or fluorine atoms as acceptors are frequently observed, connecting the primary hydrogen-bonded motifs into more extensive two- or three-dimensional networks. mdpi.comnih.gov
π–π Stacking: Aromatic π–π stacking interactions between the phenyl rings of adjacent molecules are common, contributing to the stabilization of the crystal structure. nih.gov
Halogen-Related Interactions: Interactions involving fluorine, such as C—F⋯π contacts, can also play a significant role in directing the crystal packing. mdpi.com
These combined interactions lead to the formation of complex packing architectures, such as sheets or intricate three-dimensional frameworks, which are characteristic of substituted benzamides. nih.gov
Chemical Reactivity and Transformation Mechanisms of 3 Fluoro 4 Methylthio Benzamide
Reactions Involving the Amide Moiety
The amide group (-CONH₂) is a versatile functional group that can undergo several important transformations. While specific literature on 3-Fluoro-4-(methylthio)benzamide is limited, the reactivity of its amide moiety can be inferred from the well-established chemistry of aromatic amides.
Key reactions involving the amide group include:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-(methylthio)benzoic acid. This reaction typically requires elevated temperatures.
Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), can convert the primary amide into a nitrile, yielding 3-fluoro-4-(methylthio)benzonitrile.
Reduction: The amide can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to effect this transformation, which would yield [3-fluoro-4-(methylthio)phenyl]methanamine.
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. Treatment of this compound with bromine and a strong base would lead to the formation of 3-fluoro-4-(methylthio)aniline.
Oxidation Pathways of the Methylthio Group (e.g., to sulfoxide (B87167), sulfone)
The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit altered biological activities and physicochemical properties. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by choosing appropriate oxidizing agents and reaction conditions.
Table 1: Common Reagents for the Oxidation of Sulfides
| Oxidizing Agent | Product(s) | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid, room temperature. mdpi.com |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Chlorinated solvents, controlled temperature. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous methanol, room temperature. |
| Potassium Permanganate (KMnO₄) | Sulfone | Basic conditions, heat. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | Methanol/water, room temperature. orientjchem.org |
The selective oxidation to the sulfoxide, 3-fluoro-4-(methylsulfinyl)benzamide, can be achieved using milder oxidizing agents like hydrogen peroxide in acetic acid or one equivalent of m-CPBA at low temperatures. mdpi.com Over-oxidation to the sulfone, 3-fluoro-4-(methylsulfonyl)benzamide, can be accomplished using stronger oxidizing agents or an excess of the oxidant. For instance, using two or more equivalents of m-CPBA or reagents like Oxone® will typically yield the sulfone. orientjchem.org Biocatalytic methods using microorganisms have also been reported for the oxidation of sulfides to sulfones. orientjchem.orgresearchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with three groups that influence its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution:
The directing effects of the existing substituents determine the position of incoming electrophiles.
The **amide group (-CONH₂) ** is a deactivating group but is ortho, para-directing.
The fluoro group (-F) is a deactivating group but is also ortho, para-directing.
The methylthio group (-SCH₃) is an activating group and is ortho, para-directing.
The positions ortho and para to the strongly activating methylthio group are the most likely sites for electrophilic attack. However, the para position is already occupied by the amide group. Therefore, the most probable position for electrophilic substitution is the carbon atom ortho to the methylthio group (C-5).
Nucleophilic Aromatic Substitution (SₙAr):
The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups. The amide group provides some activation for this reaction. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate. libretexts.org Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the fluoride (B91410) ion, especially under forcing conditions (e.g., high temperature, strong base). For example, reaction with sodium methoxide (B1231860) could potentially yield 3-methoxy-4-(methylthio)benzamide. The success of such reactions often depends on the electronic stabilization of the intermediate. libretexts.orgresearchgate.net
Derivatization Strategies for Analogous Compounds with Modified Substituents
This compound can serve as a scaffold for the synthesis of a variety of analogous compounds with modified substituents. These modifications can be used to probe structure-activity relationships in medicinal chemistry.
Table 2: Potential Derivatization Strategies
| Target Modification | Synthetic Approach | Potential Resulting Compound |
| Amide N-substitution | Reaction of the corresponding acid chloride with a primary or secondary amine. | N-substituted-3-fluoro-4-(methylthio)benzamides |
| Replacement of Fluorine | Nucleophilic aromatic substitution with various nucleophiles (e.g., amines, alkoxides). | 3-Amino- or 3-alkoxy-4-(methylthio)benzamides |
| Modification of Methylthio Group | Oxidation to sulfoxide or sulfone; S-dealkylation followed by re-alkylation. | 3-Fluoro-4-(alkylthio)benzamides |
| Introduction of New Ring Substituents | Electrophilic aromatic substitution (e.g., nitration, halogenation). | 3-Fluoro-5-nitro-4-(methylthio)benzamide |
Derivatization can begin with the modification of the starting materials used to synthesize this compound. For instance, using different substituted anilines or benzoic acids in the synthetic route would lead to a wide array of analogs. The amide nitrogen can also be a point of derivatization, for example, through reaction with alkyl halides after deprotonation.
Detailed Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
A comprehensive review of published scientific literature reveals a notable absence of detailed theoretical and computational studies specifically focused on the chemical compound this compound. Despite the growing application of computational chemistry in characterizing molecular structures and predicting reactivity, this particular molecule has not been the subject of in-depth analysis through methods such as Density Functional Theory (DFT) or molecular dynamics simulations.
While computational studies are available for structurally related molecules, such as other fluorinated benzamides and aromatic thioethers, direct data for this compound is not present in the accessible scientific domain. Research on analogous compounds demonstrates the utility of these theoretical methods. For instance, studies on other fluorinated benzamides have successfully employed DFT to elucidate conformational preferences, analyze frontier molecular orbitals (HOMO-LUMO), map molecular electrostatic potentials to predict sites of reactivity, and perform Natural Bond Orbital (NBO) analysis to understand charge delocalization. Furthermore, vibrational frequency predictions for similar structures have been correlated with experimental spectroscopic data, and molecular dynamics simulations have provided insights into their conformational landscapes and intermolecular interactions.
However, due to the specific influence of the fluorine, methylthio, and benzamide (B126) groups' positions on the benzene ring, the electronic and structural properties of this compound are unique. Extrapolating data from related but distinct molecules would not provide a scientifically accurate or reliable characterization.
Therefore, the generation of a detailed article covering the specific quantum chemical calculations, electronic structure, and molecular dynamics of this compound, as per the requested outline, is not possible at this time. The necessary foundational research and published data are currently unavailable.
Theoretical and Computational Chemistry Studies on 3 Fluoro 4 Methylthio Benzamide
In Silico Molecular Interaction Studies
In silico molecular interaction studies, primarily through molecular docking, have become an indispensable tool in computational chemistry and drug design. These studies predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary objective is to simulate the interaction between a ligand (in this case, a molecule structurally related to 3-Fluoro-4-(methylthio)benzamide) and a target protein, providing insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding.
The process typically involves the three-dimensional structures of both the ligand and the target protein. The ligand's geometry is optimized to its lowest energy conformation, often using methods like Density Functional Theory (DFT). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. A docking algorithm then systematically explores various possible conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each conformation.
The binding affinity, often expressed as a docking score or binding energy (ΔG) in kcal/mol, is a crucial parameter obtained from these studies. A lower binding energy indicates a more stable and favorable interaction. For example, the docking of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide against the elastase enzyme resulted in a docking score of -7.4 kcal/mol. nih.gov This was found to be stronger than the standard, quercetin, which had a docking score of -7.2 kcal/mol. nih.gov
The table below illustrates representative binding affinities of various benzamide (B126) derivatives against different protein targets, highlighting the potential interaction capabilities of this class of compounds.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 |
| 4-nitro-N-(2,4-dinitrophenyl)benzamide | iNOS | - |
| 4-nitro-N-(3,5-dinitrophenyl)benzamide | iNOS | - |
Note: Data presented is for structurally related compounds to illustrate the application of in silico molecular interaction studies, due to the absence of specific data for this compound.
Advanced Computational Models
Beyond molecular docking, more advanced computational models are employed to investigate the electronic and optical properties of molecules like this compound. These methods provide deeper insights into the behavior of molecules at the quantum level.
Time-Dependent Density Functional Theory (TD-DFT) for Excitation Dynamics
The application of TD-DFT can elucidate how the distribution of electrons within a molecule changes upon absorption of light, leading to an excited state. This can reveal potential for processes like intramolecular charge transfer, which is significant for applications in materials science and photochemistry. While specific TD-DFT studies on this compound are not available, the methodology is widely applied to similar aromatic compounds to predict their UV-Vis spectra and understand their behavior in the excited state. figshare.com
Hyperpolarizability Calculations for Nonlinear Optical (NLO) Properties
Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field, such as that from a high-intensity laser. Molecules with significant hyperpolarizability are of great interest for applications in optoelectronics, including frequency conversion and optical switching.
Computational methods, often based on DFT, can be used to calculate the first hyperpolarizability (β) of a molecule. These calculations provide a theoretical prediction of a molecule's NLO activity. Studies on fluorinated benzamide derivatives have shown that the presence of fluorine atoms and other specific functional groups can enhance the NLO properties of these molecules.
For example, a theoretical study on a Fluoro-N-Acylhydrazide derivative, which shares some structural features with this compound, was conducted to determine its linear and nonlinear optical properties. nih.gov The first hyperpolarizability (β) was calculated to be 10.98 × 10⁻³⁰ esu for the isolated molecule. nih.gov This value is significantly higher than that of urea, a standard reference material for NLO studies, suggesting its potential as an NLO material. nih.gov
The table below presents the calculated first hyperpolarizability value for this related compound, illustrating the type of data obtained from such computational models.
| Compound | Method/Basis Set | First Hyperpolarizability (βTot) (x 10⁻³⁰ esu) |
| (E)-4-(3-fluorobenzyloxy)-N'-benzylidenebenzohydrazide | MP2/6-311+G(d) | 10.98 |
Note: The data presented is for a structurally related compound to exemplify the application of hyperpolarizability calculations, as specific data for this compound is not available in the reviewed literature.
Advanced Methodological Applications in Chemical Research
Methodologies for Structure-Property Relationship Studies in Benzamide (B126) Frameworks
Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical architecture influences its physical, chemical, and biological activities. For the benzamide framework, these studies systematically alter the molecule's structure to observe corresponding changes in its properties.
The benzamide scaffold consists of a benzene (B151609) ring attached to an amide group. The properties of benzamide derivatives can be finely tuned by introducing various substituents at different positions on the benzene ring. In the case of 3-Fluoro-4-(methylthio)benzamide, the key substituents are a fluorine atom at position 3 and a methylthio group at position 4.
Methodologies for studying these relationships often involve:
Systematic Substitution: Researchers synthesize a series of analogs where the position and nature of substituents are varied. For instance, the fluorine atom or the methylthio group in this compound could be moved to other positions on the ring, or replaced with other functional groups (e.g., chloro, bromo, methoxy (B1213986), or nitro groups) to assess the impact on the compound's properties.
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, to investigate the role of that specific group. For example, the methylthio group (-SCH₃) could be replaced by a methoxy group (-OCH₃) to compare the effects of sulfur versus oxygen linkage.
Conformational Analysis: The spatial arrangement of the atoms, particularly the orientation of the amide group relative to the benzene ring, is studied. The introduction of substituents can influence this conformation, which in turn affects how the molecule interacts with its environment.
Computational Modeling: In silico docking predictions and computational chemistry are used to model how the benzamide derivatives interact with biological targets or to predict their physicochemical properties. acs.orgnih.gov These models help in understanding the binding modes of inhibitors and guide the design of new compounds. nih.gov
The insights gained from these studies are crucial. For example, in medicinal chemistry, SAR studies on benzamide derivatives have been instrumental in designing molecules with specific biological activities. nih.govnih.gov The substitution pattern on the benzimidazole (B57391) nucleus, a related heterocyclic system, is a critical step in the drug discovery process. nih.gov Research on benzamides and isoindolines as protease inhibitors has provided a deeper understanding of their binding modes. nih.gov
Below is a comparative table of related substituted benzamide compounds and their key computed properties, illustrating the data used in structure-property relationship analyses.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 3-Fluoro-4-methoxybenzamide | C₈H₈FNO₂ | 169.15 | 1.1 |
| 4-Fluoro-3-methylbenzamide | C₈H₈FNO | 153.15 | 1.9 |
| XLogP3 is a computed measure of a compound's lipophilicity, which influences its solubility and ability to cross cell membranes. |
Exploration of Novel Synthetic Strategies for Related Compounds
The synthesis of substituted benzamides is a key area of research, with a continuous drive to develop more efficient, versatile, and environmentally friendly methods. The exploration of novel synthetic strategies for compounds related to this compound allows chemists to create diverse libraries of molecules for further study.
Several modern synthetic methodologies are applicable to the creation of functionalized benzamides:
C-H Bond Functionalization: This advanced strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. A ruthenium-catalyzed C-H bond activation has been used for the annulation of substituted benzamides with iodonium (B1229267) ylides, leading to isocoumarin (B1212949) derivatives in a redox-neutral manner. acs.org This method offers a highly efficient way to build complex molecular architectures from simple precursors.
Nucleophilic Aromatic Substitution (SNAr): This is a fundamental reaction for introducing substituents onto an aromatic ring. For instance, a fluorine atom can be introduced by replacing a good leaving group, such as a nitro group (-NO₂), with a fluoride (B91410) anion. nih.gov This strategy is particularly useful for synthesizing fluorinated aromatic compounds. The synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro-analogue demonstrates the viability of this pathway. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields. The synthesis of 4-morpholino benzonitrile (B105546), a precursor for certain benzamide derivatives, was achieved by subjecting 4-chloro benzonitrile and morpholine (B109124) to microwave irradiation in a solvent-free condition. researchgate.net
These innovative strategies are crucial for expanding the chemical space around the benzamide core, enabling the synthesis of novel compounds with potentially enhanced or entirely new properties. The table below summarizes some synthetic approaches for benzamide derivatives.
| Synthetic Strategy | Description | Example Application | Reference |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Synthesis of N-substituted morpholino benzamide derivatives. | researchgate.net |
| C-H Bond Functionalization | Direct conversion of a C-H bond. | Ruthenium-catalyzed annulation of benzamides. | acs.org |
| Nucleophilic Aromatic Substitution | Replacement of a leaving group on an aromatic ring. | Synthesis of methyl 3-fluoropyridine-4-carboxylate. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Synthesis of 4-morpholino benzonitrile. | researchgate.net |
Development of Analytical Protocols for Detection and Quantification
The development of robust and sensitive analytical protocols is essential for the characterization, quality control, and study of chemical compounds like this compound. These protocols are necessary to confirm the identity and purity of a synthesized compound and to quantify its presence in various matrices.
Standard analytical techniques used for the characterization of substituted benzamides include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atom. nih.govnih.gov
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound and to confirm its elemental composition, providing crucial evidence for its identity. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the C=O and N-H bonds of the amide group. researchgate.net
Chromatography: Techniques like Thin-Layer Chromatography (TLC) and Flash Chromatography are used to monitor the progress of a reaction and to purify the final product. nih.gov High-Performance Liquid Chromatography (HPLC) is often employed for purity assessment and quantification.
Beyond these standard characterization methods, there is ongoing research into developing new analytical protocols. This includes the creation of screening procedures to predict the properties of compounds in different environments. For example, a screening protocol has been developed to select effective and environmentally friendly ("green") solvents for benzamide and related compounds. mdpi.com This protocol utilizes the COSMO-RS methodology, a computational approach, to predict the solubility of the compounds in a vast number of potential solvents, thereby guiding experimental work in a more efficient and sustainable direction. mdpi.com The development of such predictive analytical protocols represents a significant advancement, enabling faster and more informed decisions in chemical research and process development.
Q & A
Q. What synthetic methodologies are used to prepare 3-Fluoro-4-(methylthio)benzamide, and how is purity ensured?
The compound is synthesized via multistep reactions starting from 4-methylthiobenzoic acid. A chlorination-substitution sequence followed by benzamidine formation is typical, with yields optimized using protonation and aqueous extraction for purification. For example, purification of related benzamides involves precipitation as hydrochloride salts and recrystallization from acetone to achieve >95% purity . Characterization via IR, NMR, and HR-MS confirms structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide).
- ¹H NMR : Resolves methylthio (-SCH₃) protons as singlets near δ 2.5 ppm and fluorinated aromatic protons as doublets (J ≈ 8–10 Hz).
- HR-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching theoretical values. These methods are standardized in studies of structurally similar benzamides .
Q. What preclinical applications have been reported for this compound derivatives?
Derivatives like LY2456302, a selective κ-opioid receptor (KOR) antagonist, demonstrate efficacy in preclinical models of addiction and mood disorders. Experimental designs include:
- Receptor occupancy studies : PET imaging in humans confirms full KOR occupancy at 10 mg doses .
- Behavioral assays : Tail-withdrawal tests for analgesia and forced-swim tests for antidepressant activity .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized despite substituent-dependent variability?
Yields for benzamide-thiazolidinone hybrids range from 29% to 83%, influenced by substituent electronic effects. Strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic aldehydes in coupling reactions .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation .
Q. How should researchers address discrepancies in pharmacological data caused by off-target effects?
Benzamide derivatives like 3-aminobenzamide inhibit poly(ADP-ribose) synthetase but also disrupt glucose metabolism and DNA synthesis. Mitigation strategies include:
- Dose-response profiling : Identify thresholds where target inhibition dominates (e.g., <1 mM for synthetase-specific effects) .
- Metabolic pathway mapping : Combine transcriptomics and metabolomics to disentangle primary vs. secondary effects .
Q. What experimental designs are recommended to assess metabolic stability and in vivo efficacy?
- Radiolabeled tracer studies : Use ¹⁸F or ¹¹C isotopes to track compound distribution and clearance in PET imaging .
- Microsomal assays : Incubate derivatives with liver microsomes to quantify CYP450-mediated degradation.
- Pharmacokinetic modeling : Link receptor occupancy (e.g., LY2456302 at 35 mg doses) to plasma half-life and tissue penetration .
Data Contradiction Analysis
Q. Why do some this compound derivatives show inconsistent activity across biological assays?
Structural analogs with fluorinated or methylthio substituents exhibit varying logP values, altering blood-brain barrier penetration. For example:
- Lipophilicity trade-offs : Higher logP improves CNS uptake but increases off-target binding to serum proteins .
- Substituent positioning : 4-Fluoro vs. 2-fluoro isomers in thiazolidinone hybrids lead to 2-fold differences in IC₅₀ values .
Methodological Tables
| Parameter | Typical Range | Reference |
|---|---|---|
| Synthetic Yield | 29–83% (substituent-dependent) | |
| ¹H NMR (δ, ppm) | SCH₃: ~2.5; Aromatic F: ~7.2 | |
| KOR Occupancy (10 mg) | 100% (PET confirmed) | |
| Metabolic Half-Life | 4–6 hrs (LY2456302 in humans) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
